

C2 Ceramide-1-Phosphate: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C2 Ceramide-1-phosphate*

Cat. No.: *B1140355*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), the phosphorylated metabolite of ceramide, has emerged as a critical bioactive sphingolipid that regulates a multitude of cellular processes, often acting in opposition to the pro-apoptotic and anti-proliferative functions of its precursor. This technical guide focuses specifically on the short-chain, cell-permeable analog, **C2 ceramide-1-phosphate** (C2-C1P), a valuable tool for elucidating the complex signaling networks governed by C1P. This document provides a comprehensive overview of C2-C1P's synthesis, metabolism, and its multifaceted roles in cell proliferation, inflammation, and survival. Detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts targeting sphingolipid-mediated pathways.

Introduction

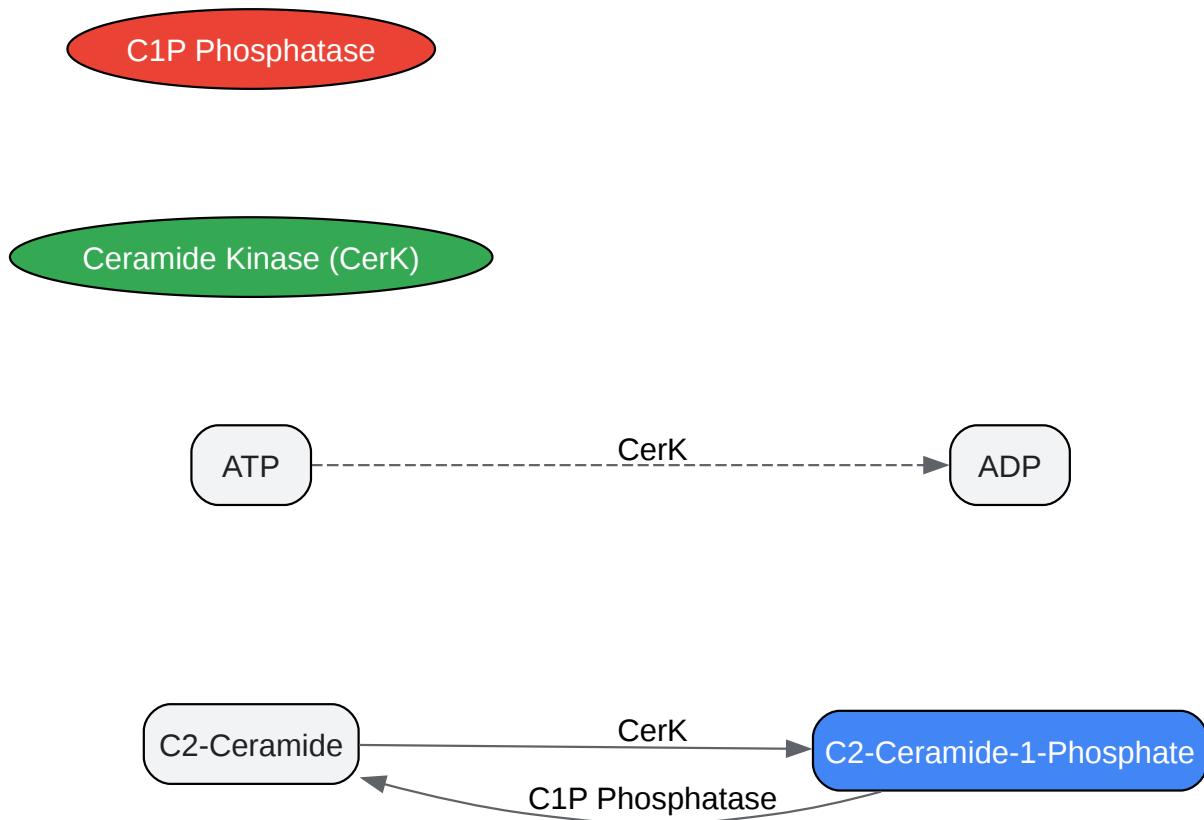
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play pivotal roles in signal transduction. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis, and a dysregulation of this equilibrium is implicated in numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. At the

heart of sphingolipid metabolism lies ceramide, a central hub that can be metabolized into various downstream effectors. One such critical metabolite is ceramide-1-phosphate (C1P), generated through the phosphorylation of ceramide by ceramide kinase (CerK).

C1P has been shown to exert pro-proliferative, pro-survival, and pro-inflammatory effects, often antagonizing the actions of ceramide. To dissect the intricate signaling pathways modulated by C1P, researchers frequently utilize synthetic, short-chain analogs such as **C2 ceramide-1-phosphate** (N-acetyl-D-sphingosine-1-phosphate). The acyl chain length of C1P analogs has been shown to be a critical determinant of their biological activity. The acetyl group (C2) in C2-C1P renders the molecule cell-permeable, allowing for the direct investigation of its intracellular effects.

This guide provides a detailed exploration of C2-C1P as a bioactive sphingolipid, offering insights into its synthesis, its role in key signaling pathways, and practical guidance on experimental methodologies.

Synthesis and Metabolism of C2 Ceramide-1-Phosphate


The primary route for the formation of C1P, including its C2 analog, is through the enzymatic activity of ceramide kinase (CerK). This enzyme catalyzes the transfer of the gamma-phosphate from ATP to the 1-hydroxyl group of ceramide.

Enzymatic Synthesis

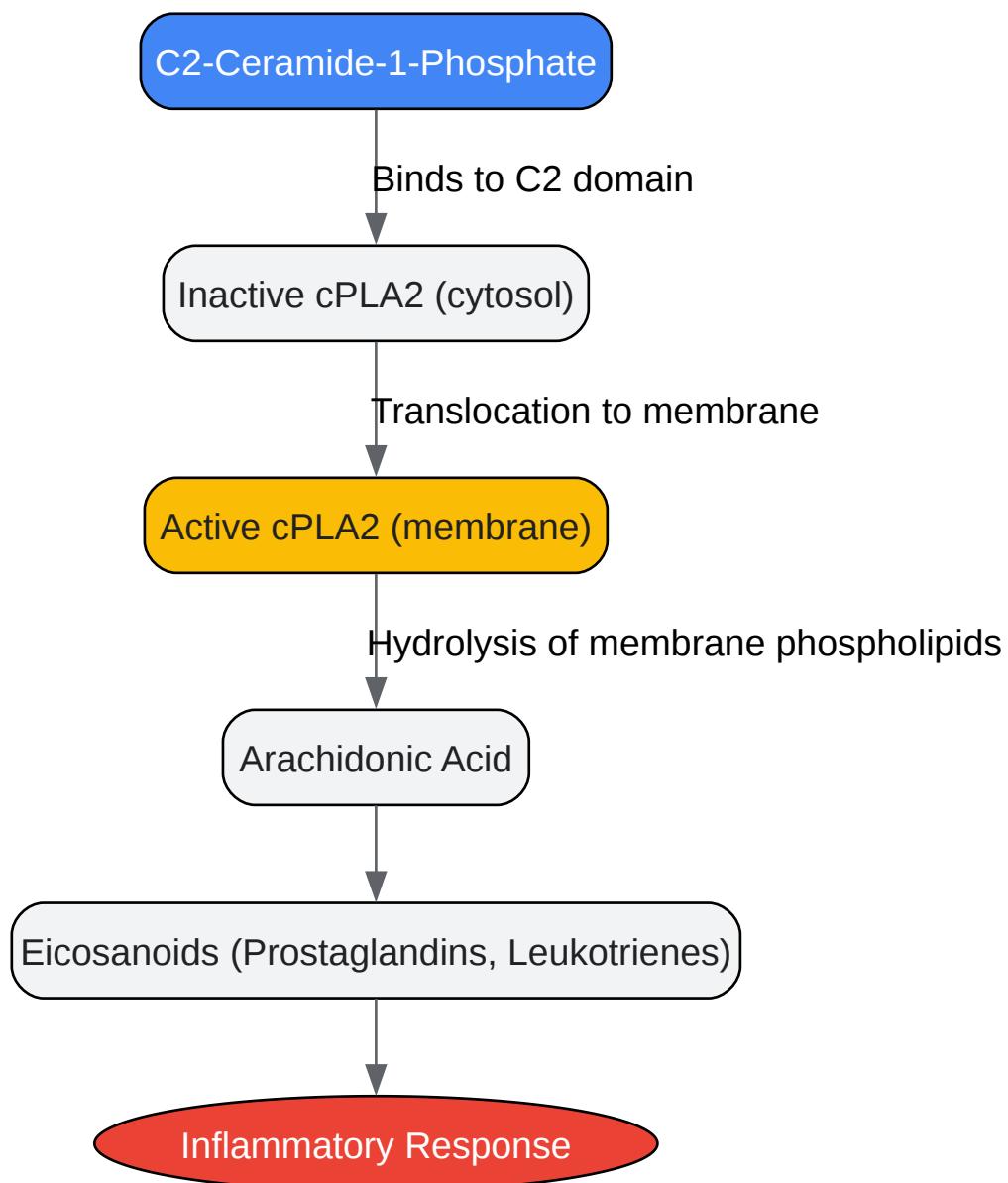
- Enzyme: Ceramide Kinase (CerK)
- Substrates: C2-Ceramide and ATP
- Product: C2-Ceramide-1-Phosphate and ADP

The reverse reaction, the dephosphorylation of C1P back to ceramide, is catalyzed by C1P phosphatases, which belong to the lipid phosphate phosphatase (LPP) family. This enzymatic balance between CerK and C1P phosphatases tightly regulates the intracellular levels of these two antagonistic signaling molecules.

DOT Representation of C2-C1P Metabolism

[Click to download full resolution via product page](#)

Caption: Metabolic interconversion of C2-Ceramide and C2-C1P.

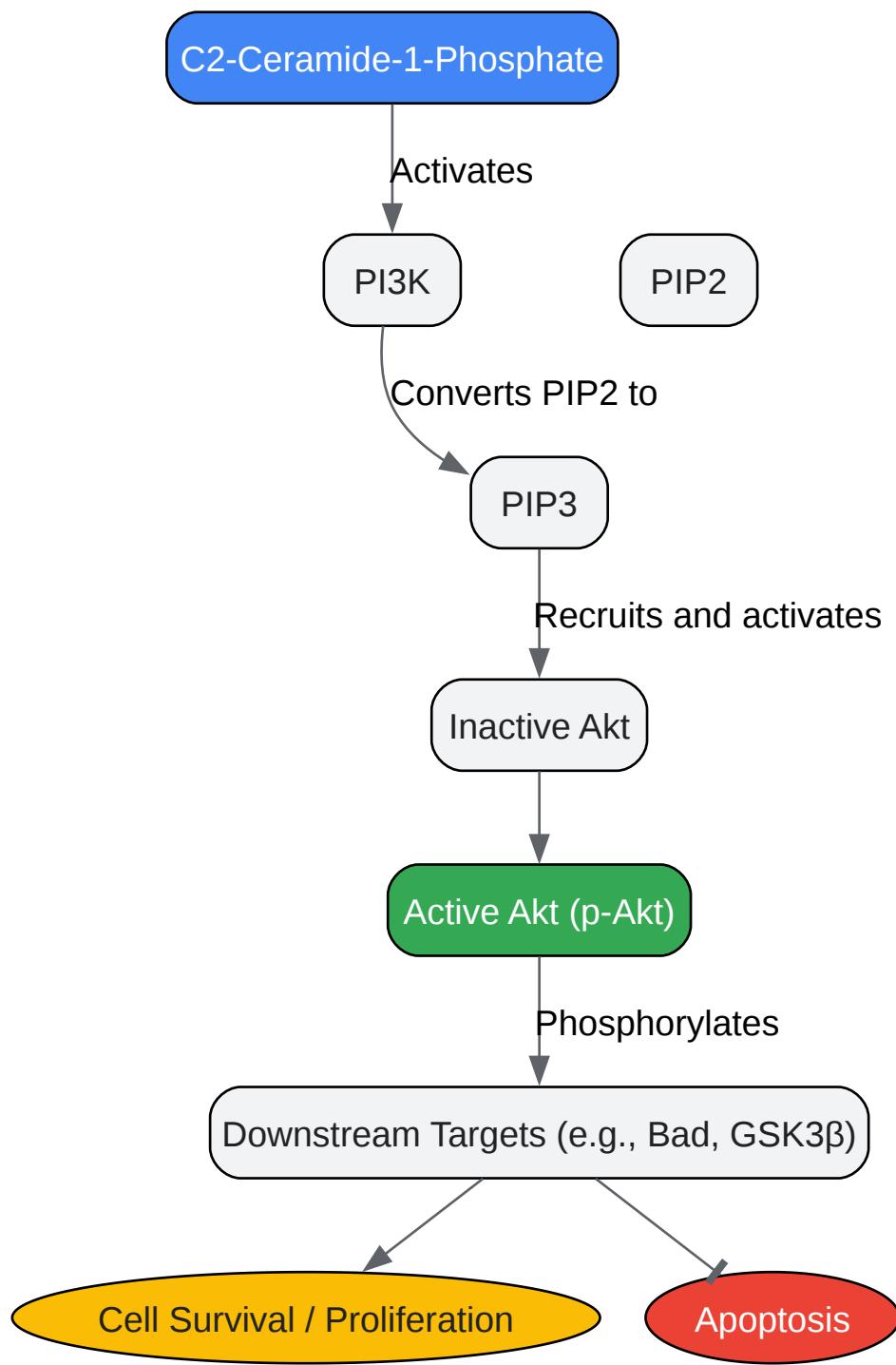

Key Signaling Pathways Modulated by C2 Ceramide-1-Phosphate

C2-C1P has been demonstrated to influence a number of critical signaling cascades, primarily impacting cell proliferation, survival, and inflammation.

Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Responses

A well-established role of C1P is the direct activation of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory process. cPLA₂ catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, potent inflammatory mediators.

C1P binds directly to the C2 domain of cPLA₂, promoting its translocation to the membrane and subsequent activation. This interaction is specific, and the acyl chain length of C1P can influence the extent of cPLA₂ activation.

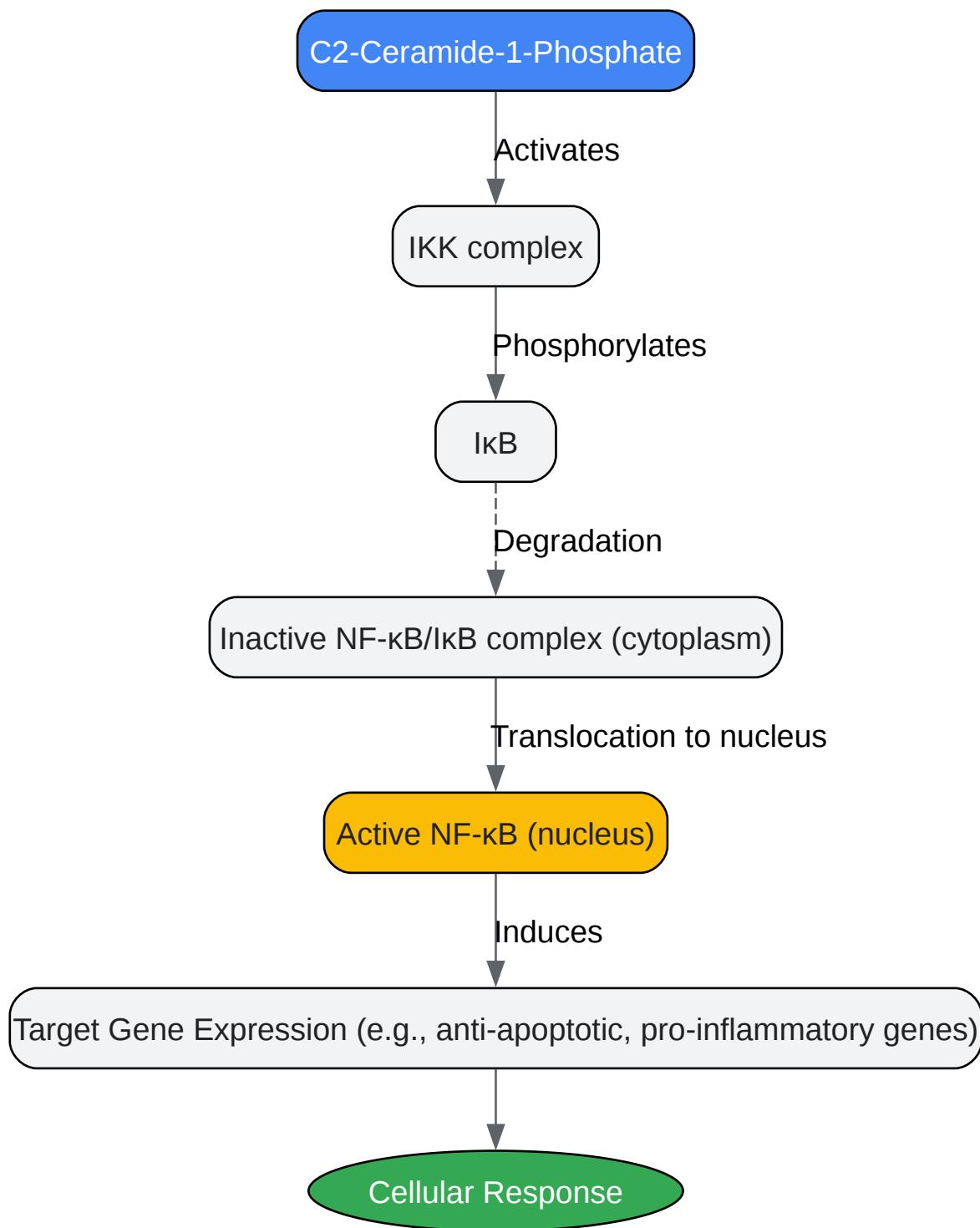

[Click to download full resolution via product page](#)

Caption: C2-C1P-mediated activation of cPLA₂ and the inflammatory cascade.

Promotion of Cell Proliferation and Survival via the PI3K/Akt Pathway

C2-C1P has been shown to promote cell proliferation and inhibit apoptosis, in part through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.

Activation of this pathway by C2-C1P leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.



[Click to download full resolution via product page](#)

Caption: C2-C1P promotes cell survival through the PI3K/Akt signaling pathway.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. C1P has been implicated in the activation of the NF-κB pathway, contributing to its pro-inflammatory and pro-survival effects. C2-C1P can induce the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the active NF-κB complex to translocate to the nucleus and initiate the transcription of target genes.

[Click to download full resolution via product page](#)

Caption: C2-C1P-mediated activation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of C2-C1P and related molecules from various studies. It is important to note that experimental conditions can significantly influence these values.

Table 1: Cellular Proliferation and Viability

Cell Line	Assay	Compound	Concentration	Effect	Reference
Rat-1 fibroblasts	DNA synthesis	C2-C1P	1-10 μ M	Stimulation of DNA synthesis	
A549 lung carcinoma	MTT assay	C2-C1P	10-50 μ M	Increased cell viability	
C2C12 myoblasts	Cell counting	C1P	15 μ M	Increased cell number	

Table 2: Enzyme Activation and Inhibition

Enzyme	Assay	Compound	Concentration/Parameter	Effect	Reference
cPLA ₂	In vitro activity assay	C1P	EC ₅₀ ~1 μ M	Activation	
Ceramide Kinase	In vitro kinase assay	C2-ceramide	-	Substrate	
Acid Sphingomyelinase	In vitro activity assay	C1P	-	Inhibition	

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of C2-C1P.

In Vitro Ceramide Kinase Assay

This assay measures the activity of CerK by quantifying the conversion of a ceramide substrate to C1P.

- Principle: Recombinant CerK is incubated with C2-ceramide and [γ -³²P]ATP. The radiolabeled C2-C1P product is then separated from the unreacted ATP by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.
- Key Reagents:
 - Recombinant Ceramide Kinase
 - C2-ceramide
 - [γ -³²P]ATP
 - TLC plates
 - Scintillation counter or phosphorimager
- General Procedure:
 - Prepare a reaction mixture containing buffer, C2-ceramide (solubilized with a detergent like Triton X-100), and recombinant CerK.
 - Initiate the reaction by adding [γ -³²P]ATP.
 - Incubate at 37°C for a defined period.
 - Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
 - Separate the lipid phase and spot it onto a TLC plate.
 - Develop the TLC plate using an appropriate solvent system to separate C2-C1P from other lipids and ATP.
 - Visualize and quantify the radiolabeled C2-C1P spot.

cPLA₂ Activation Assay

This assay determines the ability of C2-C1P to activate cPLA₂ by measuring the release of arachidonic acid.

- Principle: A vesicle-based assay is commonly used where radiolabeled arachidonic acid is incorporated into phospholipids. Recombinant cPLA₂ is added in the presence or absence of C2-C1P, and the release of free radiolabeled arachidonic acid is measured.
- Key Reagents:
 - Recombinant cPLA₂
 - Phospholipid vesicles containing [³H]arachidonic acid
 - C2-C1P
 - Scintillation counter
- General Procedure:
 - Prepare phospholipid vesicles incorporating a radiolabeled arachidonic acid substrate.
 - Incubate the vesicles with recombinant cPLA₂ in a suitable buffer.
 - Add C2-C1P at various concentrations.
 - Incubate at 37°C to allow for the enzymatic reaction.
 - Terminate the reaction and separate the free arachidonic acid from the vesicles (e.g., by lipid extraction and TLC).
 - Quantify the amount of released [³H]arachidonic acid by scintillation counting.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Key Reagents:
 - Cell line of interest
 - C2-C1P
 - MTT solution
 - Solubilization solution (e.g., DMSO, isopropanol)
 - Microplate reader
- General Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of C2-C1P for the desired time period.
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Add a solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

Quantification of C2-C1P in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids, including C2-C1P, in complex biological matrices.

- Principle: Lipids are extracted from the biological sample, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific

fragmentation pattern of C2-C1P allows for its highly sensitive and selective detection and quantification.

- Key Steps:

- Lipid Extraction: A robust lipid extraction method, such as the Bligh-Dyer or Folch method, is used to isolate lipids from cells or tissues.
- Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled C1P analog) is added to the sample before extraction to correct for sample loss and ionization suppression.
- LC Separation: The extracted lipids are separated on a reverse-phase or normal-phase LC column.
- MS/MS Detection: The eluting lipids are analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for C2-C1P and the internal standard are monitored for quantification.

Conclusion and Future Directions

C2 ceramide-1-phosphate is a powerful pharmacological tool that has been instrumental in unraveling the diverse biological functions of its endogenous counterpart, C1P. Its ability to permeate cell membranes and activate key signaling pathways involved in cell proliferation, survival, and inflammation has provided invaluable insights into the complex sphingolipid signaling network. The opposing roles of ceramide and C1P highlight the importance of the "sphingolipid rheostat" in determining cell fate.

Future research should focus on several key areas:

- Receptor Identification: While some intracellular targets of C1P are known, the existence and identity of a specific cell surface receptor for C1P remain an area of active investigation.
- Therapeutic Potential: Given its pro-proliferative and pro-survival activities, inhibitors of ceramide kinase or antagonists of C1P signaling may hold therapeutic promise for the treatment of cancer and inflammatory diseases. Conversely, C1P mimetics could be explored for their potential in regenerative medicine.

- **In Vivo Studies:** While in vitro studies have been informative, further in vivo research using animal models is crucial to fully understand the physiological and pathological roles of the CerK/C1P signaling axis.

The continued exploration of C2-C1P and the broader C1P signaling network will undoubtedly lead to a deeper understanding of fundamental cellular processes and may pave the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

- To cite this document: BenchChem. [C2 Ceramide-1-Phosphate: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1140355#c2-ceramide-1-phosphate-as-a-bioactive-sphingolipid\]](https://www.benchchem.com/product/b1140355#c2-ceramide-1-phosphate-as-a-bioactive-sphingolipid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com